molecular formula C14H14N2O5 B3056028 2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 683815-52-3

2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B3056028
CAS No.: 683815-52-3
M. Wt: 290.27
InChI Key: AESPCRHNBNXUAS-UHFFFAOYSA-N
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Description

2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid is a complex organic compound that features an oxazole ring, a benzyloxycarbonyl-protected amino group, and a carboxylic acid functional group

Preparation Methods

The synthesis of 2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the benzyloxycarbonyl-protected amino group: This step involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, which can be introduced using benzyl chloroformate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions, yielding the free amino group.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including peptides and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar compounds to 2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid include other oxazole derivatives and benzyloxycarbonyl-protected amino acids. These compounds share structural similarities but may differ in their reactivity and applications. For example:

    2-({[(Benzyloxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid: Lacks the methyl group at the 5-position, which can affect its chemical properties and reactivity.

    5-Methyl-1,3-oxazole-4-carboxylic acid: Lacks the benzyloxycarbonyl-protected amino group, making it less versatile in peptide synthesis.

    Benzyloxycarbonyl-protected amino acids: These compounds have similar protecting groups but different core structures, affecting their use in different synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

5-methyl-2-(phenylmethoxycarbonylaminomethyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-9-12(13(17)18)16-11(21-9)7-15-14(19)20-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESPCRHNBNXUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)CNC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142101
Record name 5-Methyl-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683815-52-3
Record name 5-Methyl-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683815-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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